molecular formula C28H33N3O5 B12144845 1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-butyl-1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12144845
M. Wt: 491.6 g/mol
InChI Key: BFBQPEYGSRVLAT-VHXPQNKSSA-N
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Description

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

    Functional group transformations: Introduction of the hydroxy, methoxybenzoyl, and dimethylamino groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:

    Catalysts: To enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the dimethylamino group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methoxybenzoyl group could yield a methoxybenzyl alcohol.

Scientific Research Applications

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-(2-methoxybenzoyl)indole: A structurally similar compound with different functional groups.

    1-pentyl-3-(4-methoxybenzoyl)indole: Another similar compound with a pentyl group instead of a butyl group.

Uniqueness

1-butyl-1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H33N3O5

Molecular Weight

491.6 g/mol

IUPAC Name

(4'E)-1-butyl-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methoxyphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H33N3O5/c1-5-6-17-30-22-11-8-7-10-21(22)28(27(30)35)23(24(32)19-12-14-20(36-4)15-13-19)25(33)26(34)31(28)18-9-16-29(2)3/h7-8,10-15,32H,5-6,9,16-18H2,1-4H3/b24-23-

InChI Key

BFBQPEYGSRVLAT-VHXPQNKSSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

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